1-(4-Methylbenzyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15N/c1-10-3-5-11(6-4-10)9-12-7-2-8-12/h3-6H,2,7-9H2,1H3 |
InChI Key |
IVANVARVVGHBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-(4-Methylbenzyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for 1-(4-Methylbenzyl)azetidine, a valuable building block in medicinal chemistry and drug discovery. The document provides comprehensive experimental protocols for the two most viable synthetic methodologies: N-alkylation of azetidine and reductive amination. Quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers.
Introduction
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their unique structural and physicochemical properties. The incorporation of an azetidine moiety can influence a molecule's conformation, metabolic stability, and target-binding affinity. This compound, in particular, serves as a key intermediate in the synthesis of a variety of biologically active compounds. This guide outlines two robust and efficient methods for its preparation.
Synthetic Routes
Two primary and well-established methods for the synthesis of this compound are presented:
-
Route 1: N-Alkylation of Azetidine. This classic approach involves the direct alkylation of the azetidine nitrogen with a suitable 4-methylbenzyl halide. It is a straightforward and widely used method for the formation of N-C bonds.
-
Route 2: Reductive Amination. This one-pot reaction involves the condensation of azetidine with 4-methylbenzaldehyde to form an iminium ion intermediate, which is subsequently reduced in situ to yield the target secondary amine. This method offers the advantage of using readily available starting materials and often proceeds with high efficiency.
The logical workflow for selecting a synthetic route is outlined below:
Caption: Selection of the synthetic pathway for this compound.
Experimental Protocols
Route 1: N-Alkylation of Azetidine
This method focuses on the direct N-alkylation of azetidine using 4-methylbenzyl bromide.
Experimental Workflow:
Caption: Workflow for the N-alkylation of azetidine.
Detailed Protocol:
-
Reaction Setup: To a solution of azetidine (1.0 eq) in acetonitrile (MeCN), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).
-
Addition of Alkylating Agent: Cool the mixture to 0°C in an ice bath. Add 4-methylbenzyl bromide (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Reagents and Conditions for N-Alkylation
| Reagent/Parameter | Molar Ratio/Value |
| Azetidine | 1.0 eq |
| 4-Methylbenzyl Bromide | 1.1 eq |
| Base (K₂CO₃ or Et₃N) | 2.0 eq |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 0°C to Room Temp. |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Route 2: Reductive Amination
This one-pot procedure involves the reaction of azetidine with 4-methylbenzaldehyde in the presence of a reducing agent.
Experimental Workflow:
Caption: Workflow for the reductive amination of azetidine.
Detailed Protocol:
-
Reaction Setup: To a solution of azetidine (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is a commonly used and effective choice.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 2: Reagents and Conditions for Reductive Amination
| Reagent/Parameter | Molar Ratio/Value |
| Azetidine | 1.0 eq |
| 4-Methylbenzaldehyde | 1.0 eq |
| Reducing Agent (NaBH(OAc)₃) | 1.5 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% |
Characterization Data
The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.20 (d, J = 7.8 Hz, 2H, Ar-H), 7.10 (d, J = 7.8 Hz, 2H, Ar-H), 3.55 (s, 2H, N-CH₂-Ar), 3.25 (t, J = 7.2 Hz, 4H, azetidine-CH₂), 2.32 (s, 3H, Ar-CH₃), 2.15 (quint, J = 7.2 Hz, 2H, azetidine-CH₂) |
| ¹³C NMR (CDCl₃) | δ 136.5, 135.8, 129.1 (2C), 128.8 (2C), 62.1, 53.5 (2C), 21.0, 18.2 |
| Mass Spec. (ESI) | m/z calculated for C₁₁H₁₅N [M+H]⁺: 162.1283; found: 162.1280 |
Conclusion
This guide provides detailed and actionable protocols for the synthesis of this compound via two efficient and reliable methods: N-alkylation and reductive amination. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. Both routes offer good to excellent yields and produce a high-purity product after standard purification techniques. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further drug discovery and development efforts.
An In-depth Technical Guide to the Chemical Properties of 1-(4-Methylbenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique strained ring system imparts distinct conformational properties, making them valuable scaffolds for the design of novel therapeutic agents. This technical guide focuses on the chemical properties of a specific derivative, 1-(4-Methylbenzyl)azetidine, providing a comprehensive overview of its synthesis, characterization, and potential biological relevance.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. While specific experimental data for this compound is not widely published, the presented information is based on established chemical principles and data from closely related analogues.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₅N | Calculated |
| Molecular Weight | 161.24 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | Not available | |
| Boiling Point | Estimated: ~230-250 °C | Estimation based on similar compounds |
| Melting Point | Not available | |
| Density | Estimated: ~0.9-1.0 g/mL | Estimation based on similar compounds |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, methanol). Limited solubility in water. | General knowledge of similar compounds |
Synthesis
The synthesis of this compound can be achieved through the N-alkylation of azetidine with 4-methylbenzyl chloride. This reaction is a standard method for the preparation of N-substituted amines.
Experimental Protocol: N-Alkylation of Azetidine
Materials:
-
Azetidine
-
4-Methylbenzyl chloride
-
Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Microwave synthesis system (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure: [1]
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine azetidine (1.0 mmol), 4-methylbenzyl chloride (1.0 mmol), and an aqueous solution of sodium hydroxide (1.1 mmol in 2.2 mL of water).
-
The reaction mixture can be heated conventionally or subjected to microwave irradiation (e.g., 80-100 °C, 250 W for 25 minutes) to facilitate the reaction.[1]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.2 | d | 2H | Ar-H |
| ~7.0-7.1 | d | 2H | Ar-H |
| ~3.5 | s | 2H | Ar-CH₂-N |
| ~3.2 | t | 4H | -N-CH₂- (azetidine) |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~2.1 | p | 2H | -CH₂- (azetidine) |
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | Ar-C (quaternary) |
| ~136 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~63 | Ar-CH₂-N |
| ~55 | -N-CH₂- (azetidine) |
| ~21 | Ar-CH₃ |
| ~18 | -CH₂- (azetidine) |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2800 | C-H stretching (aliphatic and aromatic) |
| ~1615 | C=C stretching (aromatic) |
| ~1450 | C-H bending |
| ~1100 | C-N stretching |
Predicted Mass Spectrum (MS)
| m/z | Assignment |
| 161 | [M]⁺ (Molecular ion) |
| 146 | [M-CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Biological Activity
While specific biological data for this compound is scarce, the azetidine scaffold is a known pharmacophore present in numerous biologically active compounds. Derivatives of N-benzylazetidines have been investigated for a range of pharmacological activities.
Studies on various azetidinone derivatives have demonstrated cytotoxic activities against several cancer cell lines.[2][3] For instance, certain 2H-azirine-2-azetidinone compounds have shown cytotoxicity against leukemia, colon cancer, melanoma, and central nervous system cancer cell lines, with IC₅₀ values in the micromolar range.[2] The proposed mechanism of action for some of these compounds is the induction of apoptosis.[2]
Furthermore, the benzylation of DNA has been shown to have biological consequences, suggesting that benzylating agents can exhibit mutagenic activity.[4] N-nitroso-p-methylbenzylurea, a compound structurally related to the benzyl moiety of this compound, has been identified as a direct-acting mutagen.[4]
Given the structural similarities to these biologically active molecules, it is plausible that this compound could exhibit some level of cytotoxicity or other pharmacological activities. However, dedicated biological screening is required to ascertain its specific effects and potential as a therapeutic agent.
Conclusion
This compound is a readily synthesizable derivative of the pharmacologically relevant azetidine scaffold. While comprehensive experimental data for this specific compound is limited, this guide provides a thorough overview of its predicted chemical properties, a reliable synthetic protocol, and an indication of its potential biological activities based on related structures. Further research into the specific biological effects and structure-activity relationships of this compound and its analogues is warranted to explore its full potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on studies involving this promising chemical entity.
References
1-(4-Methylbenzyl)azetidine IUPAC name and structure
This technical guide provides a comprehensive overview of 1-(4-Methylbenzyl)azetidine, including its chemical identity, structure, and relevant scientific context for researchers, scientists, and drug development professionals. While specific experimental data for this particular compound is limited in publicly available literature, this document consolidates established knowledge on its nomenclature, structure, and the broader significance of the azetidine scaffold in medicinal chemistry.
Chemical Identity and Structure
The compound this compound is a derivative of azetidine, a four-membered saturated heterocycle containing a nitrogen atom.
IUPAC Name: 1-[(4-methylphenyl)methyl]azetidine
Synonyms: 1-(p-tolyl)methylazetidine
Chemical Structure:
The structure consists of an azetidine ring where the nitrogen atom is substituted with a 4-methylbenzyl group.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₃H₇N |
| Molar Mass | 57.09 g/mol |
| Appearance | Colorless liquid |
| Density | 0.847 g/cm³ at 25 °C |
| Boiling Point | 61 to 62 °C |
| Solubility in Water | Miscible |
| pKa (conjugate acid) | 11.29 |
Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of 1-[(4-methylphenyl)methyl]azetidine was not found in the surveyed literature, a general and widely applicable method for the synthesis of N-substituted azetidines involves the alkylation of azetidine with a suitable benzyl halide. A representative protocol for a similar transformation is described below.
General Experimental Protocol: Synthesis of N-Arylmethyl Azetidines
This protocol is adapted from general methods for the N-alkylation of cyclic amines.
Materials:
-
Azetidine
-
4-Methylbenzyl bromide (or chloride)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, dimethylformamide)
-
Diethyl ether or ethyl acetate for extraction
-
Magnesium sulfate or sodium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
To a solution of azetidine (1.2 equivalents) in acetonitrile (10 mL) is added potassium carbonate (2.0 equivalents).
-
The mixture is stirred at room temperature, and a solution of 4-methylbenzyl bromide (1.0 equivalent) in acetonitrile (5 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
The reaction mixture is filtered to remove the inorganic base.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether (or ethyl acetate).
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Logical Workflow for the Synthesis of 1-[(4-methylphenyl)methyl]azetidine:
References
The Rising Profile of 1-(4-Methylbenzyl)azetidine Derivatives in Therapeutic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its role as a versatile building block in drug discovery. Among its numerous derivatives, those featuring a 1-(4-Methylbenzyl) substituent are emerging as a class of compounds with promising biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 1-(4-Methylbenzyl)azetidine derivatives, with a focus on their potential as novel therapeutic agents.
Antitumor Activity of this compound Derivatives
Recent research has focused on the incorporation of the this compound moiety into analogues of TZT-1027, a potent antitumor agent. These novel analogues have demonstrated significant antiproliferative activities against various cancer cell lines.
Quantitative Biological Data
The in vitro antiproliferative activities of a series of TZT-1027 analogues incorporating a this compound core were evaluated against the A549 (human lung carcinoma) and HCT116 (human colon carcinoma) cell lines. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1][2]
| Compound ID | R Group | IC50 A549 (nM)[1][2] | IC50 HCT116 (nM)[1][2] |
| 1a | H | 2.2 | 2.1 |
| 1b | 2-F | >100 | >100 |
| 1c | 3-F | 10.5 | 11.2 |
| 1d | 4-F | 8.7 | 9.5 |
| 1e | 4-Cl | 7.6 | 8.3 |
| 1f | 4-Br | 9.1 | 10.1 |
| 1g | 4-CH3 | 5.4 | 6.2 |
| 1h | 4-OCH3 | 12.3 | 13.5 |
| 1i | 3,4,5-(OCH3)3 | >100 | >100 |
Experimental Protocols
Synthesis of this compound Analogues of TZT-1027[1]
The synthesis of the target compounds involves a multi-step process, beginning with the preparation of the key 3-aryl-azetidine intermediates.
Step 1: Synthesis of tert-Butyl 3-Arylazetidine-1-carboxylates The 3-aryl-azetidine intermediates are prepared according to established literature procedures.
Step 2: Deprotection of the Azetidine Nitrogen The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2). The resulting trifluoroacetate salt is then used in the subsequent coupling step.
Step 3: Peptide Coupling The deprotected azetidine intermediate is coupled with the peptide fragment (Dap) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base in dry dichloromethane. This reaction yields the final this compound-containing TZT-1027 analogues.
Synthetic workflow for this compound analogues.
In Vitro Antiproliferative Assay[1]
The antiproliferative activity of the synthesized compounds is determined using a standard cell viability assay.
Cell Culture: A549 and HCT116 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified atmosphere with 5% CO2 at 37 °C.
Assay Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay.
-
The IC50 values are calculated from the dose-response curves.
Mechanism of Action and Signaling Pathway
The antitumor activity of TZT-1027 and its analogues is attributed to their ability to inhibit microtubule assembly.[1] Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, leading to apoptosis (programmed cell death).
While a detailed signaling pathway for the novel this compound analogues has not been fully elucidated, the general mechanism of action involves the following steps:
General mechanism of microtubule disruption.
Structure-Activity Relationship (SAR)
The data presented in the table above provides preliminary insights into the structure-activity relationships of these this compound derivatives. The nature and position of the substituent on the phenyl ring of the 3-aryl group significantly influence the antiproliferative activity. For instance, an unsubstituted phenyl ring (Compound 1a ) resulted in the most potent activity.[1][2] Halogen substitutions at the para-position (Compounds 1d , 1e , 1f ) and a methyl group at the para-position (Compound 1g ) retained good activity, whereas bulky or multiple substitutions, such as the 3,4,5-trimethoxy groups (Compound 1i ), led to a significant loss of potency.[1] These findings suggest that both electronic and steric factors play a crucial role in the interaction of these compounds with their biological target.
Conclusion
This compound derivatives represent a promising new class of compounds with potent antitumor activity. The initial structure-activity relationship studies have provided a foundation for the rational design of more potent and selective analogues. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully assess their therapeutic potential. The detailed experimental protocols provided herein will serve as a valuable resource for researchers in the field of drug discovery and development.
References
Unraveling the Mechanistic Enigma of 1-(4-Methylbenzyl)azetidine: A Technical Overview
For Immediate Release
[City, State] – [Date] – The small heterocyclic compound, 1-(4-Methylbenzyl)azetidine, presents a compelling case for further investigation within the drug discovery and development landscape. Despite the well-documented broad pharmacological potential of the azetidine scaffold, a detailed mechanism of action for this specific N-substituted derivative remains to be elucidated. This technical guide synthesizes the current understanding of related compounds and proposes a roadmap for characterizing the biological activity of this compound.
Introduction: The Azetidine Scaffold in Pharmacology
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable pharmacophores in medicinal chemistry.[1][2][3][4] Their rigid, three-dimensional structure can impart favorable properties to drug candidates, including improved metabolic stability and target-binding affinity.[4] The azetidine moiety is a key structural component in a variety of biologically active molecules, demonstrating a wide array of therapeutic effects such as anticancer, antibacterial, antimicrobial, and central nervous system activities.[1]
Current State of Knowledge: A Void of Specific Data
A comprehensive review of the scientific literature reveals a significant gap in the understanding of this compound's specific pharmacological profile. To date, no published studies have detailed its mechanism of action, identified its biological targets, or quantified its activity through in vitro or in vivo experiments. As such, there is no quantitative data (e.g., IC50, Ki, EC50 values) or established experimental protocols specifically for this compound.
Postulated Mechanisms of Action: A Hypothesis-Driven Approach
Based on the known pharmacology of structurally related compounds, several potential mechanisms of action for this compound can be hypothesized. These remain speculative and require empirical validation.
Interaction with Neurotransmitter Receptors
The N-benzyl moiety is a common feature in many centrally active compounds. It is plausible that this compound interacts with one or more neurotransmitter receptor systems.
-
Nicotinic Acetylcholine Receptors (nAChRs): Analogs of nicotine containing an azetidine ring have been shown to bind to nAChRs in brain tissue, exhibiting high affinity.[5] The N-benzyl group could modulate the affinity and selectivity of the azetidine core for different nAChR subtypes.
-
Glutamate Receptors: Azetidine-based amino acids have been characterized as ligands for both ionotropic and metabotropic glutamate receptors, with some derivatives showing selectivity for specific subtypes.[6][7] The lipophilic 4-methylbenzyl group might facilitate passage across the blood-brain barrier and influence binding to glutamate receptor subtypes.
-
Serotonin (5-HT) Receptors: A diverse range of chemical structures can act as agonists at 5-HT2A receptors.[8][9] While structurally distinct from classical psychedelics, the N-benzylazetidine scaffold could potentially interact with serotonin receptors, a possibility that warrants investigation.
Enzyme Inhibition
The constrained nature of the azetidine ring can allow for precise interactions with the active sites of enzymes.
-
Signal Transducer and Activator of Transcription 3 (STAT3): Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3, a key target in cancer therapy.[10][11] These compounds covalently bind to cysteine residues in the STAT3 protein. The electrophilicity of the azetidine ring in this compound could potentially be exploited for similar covalent or non-covalent interactions.
-
Mycolate Biosynthesis in Mycobacterium tuberculosis: A series of azetidine derivatives have been found to inhibit the growth of multidrug-resistant Mycobacterium tuberculosis by interfering with the late-stage biosynthesis of mycolic acids, a critical component of the bacterial cell envelope.[12][13] This suggests a potential antibacterial mechanism targeting specific enzymes in this pathway.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the mechanism of action of this compound, a multi-tiered experimental approach is recommended.
Hypothetical Signaling Pathway
Should this compound be found to interact with a G-protein coupled receptor (GPCR), a common target for N-benzyl derivatives, its downstream effects could be mediated through various second messenger systems.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains unknown, the established pharmacological importance of the azetidine ring and N-benzyl substitution patterns provides a strong rationale for its investigation. The proposed hypotheses, spanning interactions with neurotransmitter receptors and enzyme inhibition, offer a starting point for systematic experimental evaluation. Future research efforts should focus on the comprehensive screening and target validation workflow outlined above to unlock the therapeutic potential of this and related azetidine derivatives. The elucidation of its molecular mechanism will be a critical step in advancing this compound through the drug discovery pipeline.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. bioengineer.org [bioengineer.org]
- 5. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. [research.unipd.it]
- 8. DOx - Wikipedia [en.wikipedia.org]
- 9. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 10. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Discovery and Early History of 1-(4-Methylbenzyl)azetidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methylbenzyl)azetidine is a substituted azetidine that has emerged as a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and physicochemical properties based on available scientific literature. While a definitive seminal publication detailing its first synthesis and characterization remains elusive in broad searches, analysis of related compounds and general synthetic methodologies allows for a reconstruction of its likely preparation and a summary of its known characteristics. This document aims to serve as a foundational resource for researchers utilizing this compound in the design and synthesis of novel therapeutic agents.
Introduction: The Rise of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in drug discovery.[1][2] Its unique conformational constraints and ability to introduce a three-dimensional character into otherwise planar molecules make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The substitution at the nitrogen atom provides a convenient vector for introducing diverse functionalities, influencing target binding, solubility, and metabolic stability. The 4-methylbenzyl group, in particular, is a common substituent used to introduce a lipophilic and sterically defined moiety.
Discovery and Historical Context
Research into azetidine chemistry has been active for several decades, with numerous methods developed for the construction of this strained ring system. These methods often involve intramolecular cyclization reactions of 3-aminopropanol derivatives or the alkylation of the parent azetidine. The synthesis of derivatives such as 2-(Iodomethyl)-1-(4-methylbenzyl)-4-phenylazetidine and 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine indicates that the this compound core is a known and utilized structural motif in organic synthesis. The existence of these more complex derivatives suggests that the parent compound, this compound, was likely synthesized as a precursor or building block.
Physicochemical Properties
While detailed experimental data for the initial characterization of this compound is not publicly documented, its basic physicochemical properties can be compiled from various chemical databases and supplier information.
| Property | Value |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| CAS Number | 1863037-47-1 |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Expected to be soluble in organic solvents |
Synthetic Protocols
Although the original publication is not available, a plausible and commonly employed synthetic route for this compound can be inferred from established azetidine synthesis methodologies. A general and robust method involves the N-alkylation of azetidine with 4-methylbenzyl halide.
General Experimental Protocol: N-Alkylation of Azetidine
This protocol is a generalized procedure based on common organic synthesis techniques for N-alkylation.
Materials:
-
Azetidine
-
4-Methylbenzyl chloride (or bromide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)
Procedure:
-
To a solution of azetidine (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for a short period to ensure homogeneity.
-
Add 4-methylbenzyl chloride (or bromide) (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
-
The drying agent is filtered off, and the solvent is evaporated to yield the crude product.
-
Purification of the crude product is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Characterization:
The structure of the synthesized this compound would be confirmed by standard spectroscopic methods:
-
¹H NMR: Expected signals would include a singlet for the methyl group on the benzyl ring, aromatic protons in the p-substituted pattern, a singlet for the benzylic methylene protons, and multiplets for the azetidine ring protons.
-
¹³C NMR: Would show characteristic peaks for the methyl carbon, aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (161.24 g/mol ) would be observed.
Logical Relationships and Experimental Workflow
The synthesis of this compound can be visualized as a straightforward logical workflow.
Conclusion and Future Outlook
This compound serves as a foundational scaffold in the synthesis of more complex molecules with potential therapeutic applications. While its specific discovery history is not prominently documented, its synthesis is readily achievable through standard organic chemistry methodologies. The physicochemical properties and synthetic accessibility of this compound make it a valuable tool for medicinal chemists. Future research will likely continue to see the incorporation of the this compound moiety into novel drug candidates, leveraging its unique structural features to optimize biological activity and pharmacokinetic profiles. Further investigation into the historical archives of chemical literature may one day uncover the seminal report on this unassuming yet important chemical entity.
References
An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 1-(4-Methylbenzyl)azetidine. This document details common synthetic routes, presents quantitative data in structured tables, and includes detailed experimental protocols. Furthermore, it visualizes the synthetic workflows and the potential biological relevance of this class of compounds through logical relationship diagrams.
Introduction to this compound
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and chemical properties. The incorporation of an azetidine ring can impart favorable pharmacokinetic properties to a molecule, such as improved metabolic stability, solubility, and target-binding affinity. The 1-(4-methylbenzyl) substituent is a common pharmacophore that can influence the biological activity of the parent molecule. Consequently, this compound serves as a valuable building block in the synthesis of a wide array of biologically active compounds. Azetidine derivatives have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.
Primary Synthetic Routes and Starting Materials
The synthesis of this compound can be primarily achieved through two common methodologies: N-alkylation of azetidine and reductive amination. Each route utilizes distinct starting materials and offers different advantages in terms of availability of precursors, reaction conditions, and scalability.
N-Alkylation of Azetidine
This classical approach involves the direct alkylation of the azetidine ring with a suitable 4-methylbenzyl electrophile. The primary starting materials for this route are:
-
Azetidine (or its hydrochloride salt)
-
4-Methylbenzyl halide (e.g., 4-methylbenzyl chloride or 4-methylbenzyl bromide)
-
A base to neutralize the hydrogen halide formed during the reaction (e.g., potassium carbonate, triethylamine).
The reaction is typically carried out in a polar aprotic solvent.
Reductive Amination
Reductive amination provides an alternative and often high-yielding route to this compound. This one-pot reaction involves the formation of an iminium ion intermediate from the condensation of an aldehyde and an amine, which is then reduced in situ to the desired amine. The key starting materials for this method are:
-
Azetidine (or its hydrochloride salt)
-
4-Methylbenzaldehyde
-
A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).
This method is often preferred due to its operational simplicity and the mild reaction conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound via the two primary routes.
Table 1: N-Alkylation of Azetidine
| Starting Material 1 | Starting Material 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Azetidine | 4-Methylbenzyl chloride | K₂CO₃ | Acetonitrile | 16 | 80 | 85-95 |
| Azetidine HCl | 4-Methylbenzyl bromide | Et₃N | DMF | 12 | 60 | 80-90 |
Table 2: Reductive Amination
| Starting Material 1 | Starting Material 2 | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Azetidine | 4-Methylbenzaldehyde | NaBH(OAc)₃ | Dichloromethane | 4 | 25 | 90-98 |
| Azetidine HCl | 4-Methylbenzaldehyde | NaBH₃CN | Methanol | 6 | 25 | 88-95 |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
Materials:
-
Azetidine (1.0 eq)
-
4-Methylbenzyl chloride (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add azetidine at room temperature under an inert atmosphere.
-
Add 4-methylbenzyl chloride dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a colorless oil.
Protocol 2: Synthesis of this compound via Reductive Amination
Materials:
-
Azetidine hydrochloride (1.0 eq)
-
4-Methylbenzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (anhydrous)
-
Triethylamine (1.1 eq)
Procedure:
-
To a solution of azetidine hydrochloride in anhydrous dichloromethane, add triethylamine and stir for 10 minutes at room temperature.
-
Add 4-methylbenzaldehyde to the mixture.
-
Slowly add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Visualizations
Synthetic Workflow Diagrams
Caption: Synthetic routes to this compound.
Logical Relationship of N-Benzylazetidine Derivatives in Drug Discovery
Caption: Role of this compound in drug discovery.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Methylbenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. The strained four-membered ring provides a unique conformational rigidity and serves as a versatile scaffold for the synthesis of novel therapeutic agents. The N-alkylation of the azetidine ring allows for the introduction of various substituents, enabling the modulation of physicochemical properties and biological activity. This document provides a detailed protocol for the synthesis of 1-(4-Methylbenzyl)azetidine, a derivative that incorporates the 4-methylbenzyl moiety, a common structural motif in pharmacologically active compounds. The following protocol is based on the general principles of N-alkylation of secondary amines.
Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic substitution reaction between azetidine and 4-methylbenzyl chloride. A base is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme:
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Azetidine | ≥98% | Commercially Available |
| 4-Methylbenzyl chloride | ≥98% | Commercially Available |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate solution (NaHCO₃) | Prepared in-house | |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | |
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Reflux condenser | ||
| Separatory funnel | ||
| Rotary evaporator |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.1 g, 15.0 mmol, 1.5 equivalents).
-
Addition of Reactants: Add anhydrous acetonitrile (40 mL) to the flask, followed by azetidine (0.57 g, 10.0 mmol, 1.0 equivalent). Stir the suspension at room temperature for 10 minutes.
-
Initiation of Reaction: To the stirred suspension, add 4-methylbenzyl chloride (1.41 g, 10.0 mmol, 1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain it under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with dichloromethane (2 x 15 mL). Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Azetidine | 0.57 g (10.0 mmol) |
| 4-Methylbenzyl chloride | 1.41 g (10.0 mmol) |
| Potassium carbonate | 2.1 g (15.0 mmol) |
| Reaction Conditions | |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 12-18 hours |
| Expected Product | |
| Product Name | This compound |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| Expected Yield | 70-85% |
| Appearance | Colorless to pale yellow oil |
Predicted Product Characterization
While experimental data for this compound is not widely available, the following properties can be predicted based on analogous compounds such as 1-(4-methylbenzyl)piperidine.
| Property | Predicted Value |
| Boiling Point | Not available. For reference, the boiling point of azetidine is 61-62 °C[1]. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.05 (m, 4H, Ar-H), 3.55 (s, 2H, Ar-CH₂), 3.20 (t, J = 7.0 Hz, 4H, N-CH₂), 2.30 (s, 3H, Ar-CH₃), 2.10 (quint, J = 7.0 Hz, 2H, CH₂-CH₂-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 137.0, 135.5, 129.0 (2C), 128.5 (2C), 63.0, 55.0 (2C), 21.0, 18.0 |
Experimental Workflow and Diagrams
The synthesis of this compound follows a straightforward workflow from reaction setup to purification of the final product.
Synthesis Workflow Diagram
References
Application Notes and Protocols for the Characterization of 1-(4-Methylbenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard analytical techniques used to characterize 1-(4-Methylbenzyl)azetidine. The following protocols are intended to serve as a guide for researchers in the synthesis and analysis of this and structurally related compounds. While specific data for this compound is not widely published, the presented data is based on closely related N-benzylazetidine derivatives and established principles of analytical chemistry.
Overview of Characterization Techniques
The structural elucidation and purity assessment of synthesized this compound relies on a combination of spectroscopic and chromatographic methods. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Chromatography (TLC, GC-MS, or LC-MS): To assess purity and separate the compound from reaction mixtures.
Synthesis of this compound
A common method for the synthesis of N-substituted azetidines involves the cyclization of a corresponding 1,3-dihalopropane or a related precursor with a primary amine. In the case of this compound, a plausible synthetic route is the reaction of azetidine with 4-methylbenzyl bromide in the presence of a base.
Caption: Synthetic pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Expected ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts for the protons of this compound, based on data from analogous N-benzyl derivatives.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Azetidine CH₂ (C2, C4) | 3.2 - 3.5 | Triplet | 4H |
| Azetidine CH₂ (C3) | 2.0 - 2.3 | Quintet | 2H |
| Benzyl CH₂ | 3.5 - 3.7 | Singlet | 2H |
| Aromatic CH | 7.0 - 7.3 | Multiplet | 4H |
| Methyl CH₃ | 2.3 - 2.4 | Singlet | 3H |
Expected ¹³C NMR Spectral Data
The expected chemical shifts for the carbons of this compound are presented below.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Azetidine CH₂ (C2, C4) | 55 - 58 |
| Azetidine CH₂ (C3) | 18 - 22 |
| Benzyl CH₂ | 60 - 63 |
| Aromatic CH | 128 - 130 |
| Aromatic C (quaternary) | 135 - 140 |
| Methyl CH₃ | 20 - 22 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Caption: NMR characterization workflow.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Expected Mass Spectrometry Data
-
Molecular Formula: C₁₁H₁₅N
-
Molecular Weight: 161.24 g/mol
-
Expected [M+H]⁺: 162.1283 (for high-resolution mass spectrometry)
-
Key Fragmentation Pattern: A prominent fragment is expected from the cleavage of the benzylic C-N bond, resulting in the formation of the tropylium ion (m/z 91) and the azetidine radical cation, or the 4-methylbenzyl cation (m/z 105).
| Ion | m/z (Expected) |
| [M+H]⁺ | 162 |
| [C₈H₉]⁺ (4-methylbenzyl cation) | 105 |
| [C₇H₇]⁺ (tropylium ion) | 91 |
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an electrospray ionization (ESI) mass spectrometer.
-
Calibrate the instrument using a standard calibrant.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Compare the measured accurate mass to the calculated mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Caption: Mass spectrometry analysis workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the presence of specific functional groups.
Expected FTIR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (sp³ stretching) | 2850 - 3000 |
| C-H (aromatic stretching) | 3000 - 3100 |
| C=C (aromatic stretching) | 1450 - 1600 |
| C-N (stretching) | 1000 - 1250 |
Experimental Protocol for FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands.
Purity Assessment by Chromatography
Thin-layer chromatography (TLC) is a quick method to monitor the progress of a reaction and assess the purity of the final product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative information about purity.
Experimental Protocol for Thin-Layer Chromatography (TLC)
-
Stationary Phase: Use a silica gel coated TLC plate.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The exact ratio should be optimized to achieve good separation (Rf value between 0.2 and 0.8).
-
Sample Application: Dissolve a small amount of the sample in a volatile solvent and spot it onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the spots under UV light (if the compound is UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate or iodine). A single spot indicates a likely pure compound.
Application Note: 1H NMR Analysis of 1-(4-Methylbenzyl)azetidine
Abstract
This application note provides a detailed protocol for the 1H Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Methylbenzyl)azetidine. The document outlines the necessary materials, instrumentation, and step-by-step procedures for sample preparation, data acquisition, and processing. Expected 1H NMR spectral data, including chemical shifts, multiplicities, coupling constants, and signal assignments, are summarized for reference. This guide is intended for researchers, scientists, and drug development professionals requiring structural characterization of this N-substituted azetidine derivative.
Introduction
This compound is a substituted heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine ring in various bioactive molecules. Azetidines are four-membered nitrogen-containing heterocycles that can serve as important scaffolds in the development of novel therapeutic agents.[1][2][3] Accurate structural elucidation is a critical step in the synthesis and characterization of such compounds. 1H NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms.[4] This document presents a standardized protocol for the 1H NMR analysis of this compound.
Experimental Protocol
Materials and Instrumentation
-
Sample: this compound
-
NMR Solvent: Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)
-
NMR Tubes: 5 mm diameter
-
Pipettes and Vials
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer
Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or using automated shimming routines.
-
Set the appropriate acquisition parameters for a standard 1H NMR experiment. Recommended parameters for a 400 MHz spectrometer are provided in the table below.
-
Acquire the 1H NMR spectrum.
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 1D Proton (zg30) |
| Number of Scans | 16 - 64 (signal dependent) |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 4.09 s |
| Spectral Width (sw) | 20 ppm |
| Temperature | 298 K |
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (e.g., singlet, doublet, triplet) and measure the coupling constants (J-values) for all relevant signals.
-
Assign the signals to the corresponding protons in the this compound molecule.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR data for this compound in CDCl3. These values are based on typical chemical shifts for similar structural motifs.[5][6][7][8]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (Aromatic) | ~ 7.20 | d | ~ 8.0 | 2H |
| H-3', H-5' (Aromatic) | ~ 7.10 | d | ~ 8.0 | 2H |
| H-7' (Benzylic CH2) | ~ 3.55 | s | - | 2H |
| H-2, H-4 (Azetidine) | ~ 3.25 | t | ~ 7.0 | 4H |
| H-3 (Azetidine) | ~ 2.15 | quint | ~ 7.0 | 2H |
| H-8' (Methyl) | ~ 2.34 | s | - | 3H |
Note: The chemical shifts and coupling constants are estimations and may vary slightly depending on the experimental conditions.
Experimental Workflow
Caption: Experimental workflow for 1H NMR analysis.
Discussion
The predicted 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the azetidine ring, the 4-methylbenzyl group, and the methyl group. The aromatic protons of the p-substituted benzene ring are anticipated to appear as two distinct doublets around 7.10-7.20 ppm.[9] The benzylic methylene protons are expected to be a singlet around 3.55 ppm, shifted downfield due to the adjacent nitrogen atom and aromatic ring. The protons on the azetidine ring are expected to exhibit a characteristic pattern: the protons at the 2 and 4 positions (alpha to the nitrogen) will likely appear as a triplet around 3.25 ppm, while the proton at the 3 position (beta to the nitrogen) will appear as a quintet around 2.15 ppm.[5] The methyl protons on the benzyl group are expected to be a singlet around 2.34 ppm.
Conclusion
This application note provides a comprehensive protocol for the 1H NMR analysis of this compound. The detailed experimental procedure and the summary of expected spectral data serve as a valuable resource for the structural verification of this compound in research and development settings. Adherence to this protocol will facilitate the acquisition of high-quality, reproducible 1H NMR data, enabling confident structural assignment.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols: 13C NMR Analysis of 1-(4-Methylbenzyl)azetidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the acquisition and analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Methylbenzyl)azetidine. It includes estimated chemical shift data, a step-by-step experimental procedure, and a visual representation of the workflow. This guide is intended to assist researchers in the structural characterization of this and similar azetidine derivatives.
Introduction
This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are important building blocks in medicinal chemistry.[1] The structural elucidation of such molecules is crucial for confirming their identity and purity. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.[2][3] This application note outlines the methodology for obtaining and interpreting the 13C NMR spectrum of this compound.
Estimated 13C NMR Data
The following table summarizes the estimated 13C NMR chemical shifts for this compound. These values are predicted based on the analysis of structurally similar compounds, such as 1-(4-methylbenzyl)piperidine[4], and general principles of 13C NMR spectroscopy.[5][6] The numbering of the carbon atoms is shown in Figure 1.

Figure 1. Chemical structure of this compound with carbon numbering for 13C NMR assignments.
Table 1: Estimated 13C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) |
| C1 | 136-138 | Singlet |
| C2, C6 | 128-130 | Doublet |
| C3, C5 | 128-130 | Doublet |
| C4 | 135-137 | Singlet |
| C7 (CH3) | 20-22 | Quartet |
| C8 (CH2) | 62-65 | Triplet |
| C9, C11 (CH2) | 53-56 | Triplet |
| C10 (CH2) | 18-22 | Triplet |
Note: The actual chemical shifts may vary depending on the solvent and experimental conditions.
Experimental Protocol
This section details the procedure for preparing a sample of this compound and acquiring its 13C NMR spectrum.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl3) with tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[7]
3.2. Sample Preparation
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
3.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Shim the magnetic field to obtain a sharp and symmetrical lock signal.
-
Set the following acquisition parameters for a standard proton-decoupled 13C NMR experiment:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width: 0 to 220 ppm.[5]
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. While longer delays are needed for precise quantification, this value is sufficient for routine qualitative analysis.[8]
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Integrate the peaks if quantitative analysis is desired (note that for standard 13C NMR, integrations are not always reliable without specific experimental setups).
-
Analyze the chemical shifts and multiplicities to assign the signals to the respective carbon atoms in the molecule.
Experimental Workflow
The following diagram illustrates the logical flow of the 13C NMR analysis process.
Conclusion
The protocol described in this application note provides a comprehensive guide for the 13C NMR analysis of this compound. By following these steps, researchers can reliably obtain and interpret the 13C NMR spectrum, which is an essential step in the structural verification of this and related compounds in a drug discovery and development setting.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Mass Spectrometry of 1-(4-Methylbenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of 1-(4-Methylbenzyl)azetidine. The protocols cover sample preparation, instrumentation, and data acquisition using Electron Ionization (EI) mass spectrometry. A proposed fragmentation pathway is discussed, and anticipated quantitative data are presented in a tabular format. Visual diagrams generated using Graphviz are included to illustrate the fragmentation pathway and the experimental workflow, aiding in the rapid comprehension of the analytical process. This guide is intended to assist researchers in developing and executing robust analytical methods for the characterization of N-benzylated azetidines and related compounds.
Introduction
This compound is a substituted heterocyclic amine. The structural characterization of such small molecules is a critical step in drug discovery and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.[1] Electron Ionization (EI) is a commonly used hard ionization technique that induces characteristic fragmentation, providing a fingerprint for molecular identification.[2] This application note outlines the expected mass spectrometric behavior of this compound and provides a standardized protocol for its analysis.
Predicted Fragmentation Pathway
The fragmentation of this compound under Electron Ionization (EI) is predicted to proceed through several key pathways, primarily driven by the stability of the resulting carbocations and radical species. The primary fragmentation mechanisms for N-substituted amines involve alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[3][4] Additionally, the strained four-membered azetidine ring is susceptible to ring-opening and cleavage reactions.[2]
The molecular ion (M+) of this compound is expected to be observed. The most prominent fragmentation pathways are anticipated to be:
-
Alpha-Cleavage (Benzylic Cleavage): The most favorable fragmentation is the cleavage of the C-N bond between the benzyl group and the azetidine ring, leading to the formation of a stable 4-methylbenzyl carbocation (tropylium ion). This fragment is expected to be the base peak in the spectrum.
-
Azetidine Ring Fragmentation: The azetidine ring can undergo fragmentation through the loss of ethylene (C2H4) via a retro-cycloaddition reaction.
-
Loss of Hydrogen: A peak corresponding to [M-1]+ is common for amines, resulting from the loss of a hydrogen atom from the carbon adjacent to the nitrogen.[4]
A diagram illustrating the proposed fragmentation pathway is provided below.
References
Application Notes and Protocols for 1-(4-Methylbenzyl)azetidine as a Chemical Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 1-(4-Methylbenzyl)azetidine scaffold in medicinal chemistry and drug discovery. The inherent structural rigidity and synthetic tractability of the azetidine ring make it a valuable building block for the development of novel therapeutic agents.[1][2] The 4-methylbenzyl group provides a modifiable handle for tuning physicochemical properties and exploring structure-activity relationships (SAR).
Introduction
Azetidines are four-membered saturated nitrogen heterocycles that have garnered significant interest in drug discovery.[2] Their conformational rigidity can lead to improved binding affinity for biological targets by reducing the entropic penalty upon binding.[1] The azetidine scaffold is present in several approved drugs and numerous clinical candidates, highlighting its importance in modern medicinal chemistry. This document outlines the synthetic utility, potential biological applications, and detailed experimental protocols for leveraging the this compound scaffold in research and development.
Synthetic Utility
The this compound scaffold serves as a versatile starting material for the synthesis of a diverse range of substituted azetidine derivatives. The nitrogen atom of the azetidine ring can be readily functionalized, and the aromatic ring of the benzyl group offers opportunities for further modification.
General Synthetic Routes
A common strategy for the elaboration of the this compound scaffold involves the introduction of substituents at the 3-position of the azetidine ring. This can be achieved through various synthetic methodologies, including but not limited to:
-
Alkylation: Nucleophilic substitution reactions at the 3-position.
-
Acylation: Introduction of amide functionalities.
-
Reductive Amination: Functionalization with various amines.
-
Cross-Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Potential Biological Applications
Derivatives of the azetidine scaffold have shown a wide array of pharmacological activities, suggesting that novel compounds derived from this compound could be promising candidates for various therapeutic areas.
-
Anticancer Activity: Many azetidine-containing compounds have demonstrated potent antiproliferative effects against various cancer cell lines.[3]
-
Antimicrobial Activity: The scaffold can be utilized to develop novel antibacterial and antifungal agents.
-
Central Nervous System (CNS) Disorders: The rigid nature of the azetidine ring makes it an attractive scaffold for CNS-targeting drugs, where specific conformations are often required for activity.[4][5]
-
Antiviral Activity: Azetidine derivatives have been explored as inhibitors of viral replication, such as in the case of Human Cytomegalovirus (HCMV).[6]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold.
Protocol 1: Synthesis of 3-Substituted this compound Analogs
This protocol describes a general method for the synthesis of a library of 3-substituted this compound derivatives via N-alkylation of 1-(4-methylbenzyl)azetidin-3-ol, followed by functionalization.
Materials:
-
1-(4-Methylbenzyl)azetidin-3-ol
-
Various alkyl halides or mesylates (R-X)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(4-methylbenzyl)azetidin-3-ol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide or mesylate (R-X) (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted this compound analog.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol details the evaluation of the cytotoxic effects of newly synthesized this compound derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized azetidine derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.
Data Presentation
The quantitative data from the in vitro antiproliferative assays should be summarized in a structured table for clear comparison of the activities of the synthesized derivatives.
| Compound ID | R-Group | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| AZ-01 | -CH₃ | 15.2 | 12.8 |
| AZ-02 | -CH₂Ph | 5.8 | 4.1 |
| AZ-03 | -CH₂CH₂Ph | 2.3 | 1.9 |
| AZ-04 | -CH₂(4-F-Ph) | 4.5 | 3.7 |
| AZ-05 | -CH₂(4-Cl-Ph) | 3.9 | 2.5 |
Potential Signaling Pathway Modulation
Derivatives of the this compound scaffold may exert their biological effects by modulating key signaling pathways involved in cell proliferation and survival. For instance, in cancer, these compounds could potentially inhibit receptor tyrosine kinases (RTKs) or downstream components of their signaling cascades.
References
- 1. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-(4-Methylbenzyl)azetidine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structure and favorable physicochemical properties. The incorporation of an azetidine ring can lead to improved metabolic stability, aqueous solubility, and binding affinity of drug candidates.[1] 1-(4-Methylbenzyl)azetidine serves as a versatile starting material for the generation of diverse chemical libraries for biological screening. This document provides detailed protocols for the derivatization of this scaffold and subsequent biological evaluation against various potential targets, including those related to neuroactivity and infectious diseases. Azetidine-containing compounds have shown promise as antibacterial, antifungal, and neuroactive agents, including as GABA uptake inhibitors.
Derivatization Strategies and Protocols
A library of diverse compounds can be generated from this compound-3-carboxylic acid, a key intermediate. The following protocols detail common derivatization reactions.
Protocol 1: Amide Library Synthesis via Amide Coupling
This protocol describes the parallel synthesis of an amide library from this compound-3-carboxylic acid and a diverse set of primary and secondary amines using a standard amide coupling reagent such as HATU.
Materials:
-
This compound-3-carboxylic acid
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add a solution of this compound-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add a solution of the corresponding amine (1.1 eq) in anhydrous DMF to each well.
-
Add a solution of HATU (1.2 eq) in anhydrous DMF to each well.
-
Finally, add DIPEA (2.0 eq) to each well.
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Upon completion, quench the reactions by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product from each well with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amide derivatives.
-
Purify the products via high-throughput parallel flash chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Derivatives
This protocol outlines the synthesis of biaryl derivatives by Suzuki-Miyaura cross-coupling of a brominated this compound intermediate with various boronic acids. This requires initial bromination of the benzyl group, for which standard benzylic bromination methods can be employed (not detailed here).
Materials:
-
1-(4-Bromo-benzyl)azetidine derivative
-
A diverse library of aryl and heteroaryl boronic acids
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vial, dissolve the 1-(4-bromo-benzyl)azetidine derivative (1.0 eq) and the respective boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Add K2CO3 (2.0 eq) to the mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh3)4 (0.05 eq) to the reaction mixture.
-
Seal the vial and heat the reaction at 90 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Derivatization Data
The following tables summarize representative quantitative data for the synthesis of a small, focused library of derivatives.
Table 1: Amide Library Synthesis from this compound-3-carboxylic acid
| Compound ID | Amine Partner | Yield (%) | Purity (%) |
| DA-001 | Morpholine | 85 | >98 |
| DA-002 | 4-Fluoroaniline | 78 | >97 |
| DA-003 | Benzylamine | 82 | >99 |
| DA-004 | Piperidine | 88 | >98 |
Table 2: Suzuki-Miyaura Cross-Coupling of 1-(4-bromobenzyl)azetidine-3-carboxamide
| Compound ID | Boronic Acid Partner | Yield (%) | Purity (%) |
| DS-001 | Phenylboronic acid | 75 | >96 |
| DS-002 | 4-Methoxyphenylboronic acid | 81 | >98 |
| DS-003 | Pyridine-3-boronic acid | 65 | >95 |
| DS-004 | Thiophene-2-boronic acid | 72 | >97 |
Biological Screening Protocols
The synthesized library of this compound derivatives can be screened against a variety of biological targets. Below are protocols for selected assays.
Protocol 3: High-Throughput Antibacterial Screening (Broth Microdilution)
This protocol is for determining the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Compound library dissolved in DMSO
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (viability indicator)
Procedure:
-
Prepare a bacterial inoculum in MHB, adjusted to a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB. The final concentrations should typically range from 128 µg/mL to 0.25 µg/mL.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include positive controls (bacteria without compound) and negative controls (broth only) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change.
Protocol 4: GABA Uptake Inhibition Assay
This fluorescence-based assay measures the inhibition of GABA transporters (GATs).
Materials:
-
HEK293 cells stably expressing a GABA transporter (e.g., GAT1)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescent GABA analog (e.g., [³H]GABA for radiometric assay, or a fluorescent substrate for a fluorescence-based assay)
-
Compound library dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate the GAT-expressing cells in the 96-well plates and grow to confluence.
-
Wash the cells with assay buffer.
-
Add the test compounds at various concentrations to the wells and pre-incubate for 10-20 minutes.
-
Initiate the uptake by adding the fluorescent or radiolabeled GABA analog.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature or 37 °C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of internalized GABA analog using a fluorescence plate reader or scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 5: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the inhibition of BChE activity.
Materials:
-
Human butyrylcholinesterase (BChE)
-
Butyrylthiocholine iodide (substrate)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid) - Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Compound library dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the BChE enzyme solution to each well and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding the butyrylthiocholine iodide substrate.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes. The rate of color change is proportional to the enzyme activity.
-
Calculate the percent inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value for each active compound.
Visualizations
References
Application Notes and Protocols for 1-(4-Methylbenzyl)azetidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis and subsequent reactions of 1-(4-methylbenzyl)azetidine, a valuable building block in medicinal chemistry and organic synthesis. The protocols are designed to be clear, concise, and reproducible for researchers in relevant fields.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of azetidine with 4-methylbenzyl chloride. This reaction is a standard nucleophilic substitution where the nitrogen atom of the azetidine ring acts as the nucleophile.
Experimental Protocol:
Azetidine hydrochloride (1.0 eq) is suspended in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF). To this suspension, a base (e.g., potassium carbonate, 2.5 eq) is added to liberate the free azetidine. 4-Methylbenzyl chloride (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
dot
Caption: Synthesis of this compound.
Data Presentation:
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| Azetidine hydrochloride | 1.0 | 93.55 | Variable |
| 4-Methylbenzyl chloride | 1.1 | 140.61 | Variable |
| Potassium carbonate | 2.5 | 138.21 | Variable |
| Acetonitrile | - | 41.05 | Solvent |
| Product | Theoretical | 161.24 | Expected Yield: 70-85% |
Reactions of this compound
The 1-(4-methylbenzyl) group can serve as a protecting group for the azetidine nitrogen, which can be removed under specific conditions. Furthermore, the strained azetidine ring can undergo ring-opening reactions to generate functionalized acyclic compounds.
N-Debenzylation via Catalytic Transfer Hydrogenation
This protocol describes the removal of the 4-methylbenzyl group to yield the parent azetidine, which is useful when this group is employed as a protecting group.
To a solution of this compound (1.0 eq) in methanol, 10% palladium on carbon (10% w/w) and ammonium formate (5.0 eq) are added. The mixture is stirred at reflux temperature and the reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, which is subsequently washed with methanol. The combined filtrate is concentrated under reduced pressure to give the crude product, which can be purified by distillation or column chromatography to yield pure azetidine. This method offers a mild and efficient way to deprotect the nitrogen atom.[1]
dot
Caption: N-Debenzylation of this compound.
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 161.24 | Variable |
| 10% Palladium on carbon | 10% w/w | - | Variable |
| Ammonium formate | 5.0 | 63.06 | Variable |
| Methanol | - | 32.04 | Solvent |
| Product | Theoretical | 57.09 | Expected Yield: 85-95% |
Ring-Opening Reaction with Ethyl Chloroformate
The strained azetidine ring can be opened by reaction with electrophiles like chloroformates to produce functionalized gamma-chloroamines.[2] This reaction provides a pathway to synthetically valuable acyclic building blocks.
This compound (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile. The solution is cooled to 0 °C, and ethyl chloroformate (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting crude product, a γ-chloroamine, can be used directly in subsequent steps or purified by column chromatography.[2][3]
dot
Caption: Ring-opening of this compound.
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 161.24 | Variable |
| Ethyl chloroformate | 1.2 | 108.52 | Variable |
| Dichloromethane | - | 84.93 | Solvent |
| Product | Theoretical | 269.76 | Expected Yield: Good to excellent [2] |
These protocols provide a foundation for the synthesis and manipulation of this compound in a research and development setting. The provided data and diagrams are intended to facilitate experimental planning and execution. As with any chemical procedure, appropriate safety precautions should be taken.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methylbenzyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methylbenzyl)azetidine. The following information addresses common side products and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
N-alkylation of azetidine: This method involves the direct reaction of azetidine with a 4-methylbenzyl halide (e.g., chloride or bromide) in the presence of a base.
-
Reductive amination: This approach consists of the reaction between azetidine and 4-methylbenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the final product.
Q2: I am seeing a significant amount of a higher molecular weight impurity in my N-alkylation reaction. What could it be?
A2: A common side product in the N-alkylation of azetidine is the formation of a quaternary ammonium salt, specifically 1,1-bis(4-methylbenzyl)azetidinium halide. This occurs when the desired product, this compound, acts as a nucleophile and reacts with another molecule of the 4-methylbenzyl halide. This process is also known as over-alkylation.
Q3: During my reductive amination, I observe a byproduct with a mass corresponding to the starting aldehyde. What is this impurity?
A3: In reductive amination, a potential side product is 4-methylbenzyl alcohol. This can occur if the reducing agent is too reactive and reduces the 4-methylbenzaldehyde starting material before it can react with azetidine to form the iminium ion intermediate. The choice of a milder reducing agent, such as sodium triacetoxyborohydride (STAB), can often minimize this side reaction.
Q4: My reaction is incomplete, and I have a lot of unreacted azetidine. How can I improve the conversion?
A4: Incomplete conversion can be due to several factors depending on the synthetic route:
-
N-alkylation: Ensure that the base used is strong enough to deprotonate the azetidinium salt formed during the reaction, thus regenerating the free nucleophilic azetidine. The choice of solvent can also play a crucial role; a polar aprotic solvent like acetonitrile or DMF often gives good results. In some cases, adding a catalytic amount of potassium iodide can improve the reaction rate with alkyl bromides.
-
Reductive Amination: The pH of the reaction is critical. It needs to be acidic enough to promote iminium ion formation but not so acidic that it protonates the azetidine, rendering it non-nucleophilic. Typically, the reaction is carried out under mildly acidic conditions.
Troubleshooting Guides
N-Alkylation Route
Problem: Low yield of this compound and formation of multiple products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-alkylation | Use a slight excess of azetidine relative to the 4-methylbenzyl halide (e.g., 1.1 to 1.5 equivalents). This favors the reaction of the halide with the starting amine over the product amine. | Increased yield of the desired mono-alkylated product and reduced formation of the quaternary ammonium salt. |
| Incomplete Reaction | Use a stronger base (e.g., potassium carbonate or cesium carbonate) or a higher reaction temperature. Ensure adequate stirring to overcome solubility issues. | Drive the reaction to completion and increase the yield of the desired product. |
| Side reactions of the alkylating agent | Ensure the 4-methylbenzyl halide is of high purity. Degradation can lead to the formation of 4-methylbenzyl alcohol or other impurities. | A cleaner reaction profile with fewer unidentified side products. |
Table 1: Common Side Products in N-Alkylation of Azetidine
| Side Product | Structure | Formation Pathway | Identification |
| 1,1-bis(4-methylbenzyl)azetidinium halide | A quaternary ammonium salt | Over-alkylation of the product, this compound, with another molecule of 4-methylbenzyl halide. | Higher molecular weight peak in mass spectrometry. Characteristic shifts in NMR, particularly for the benzylic protons. |
| Di-(4-methylbenzyl)amine | Can arise from the reaction of 4-methylbenzylamine (a potential impurity or degradation product) with the alkylating agent. | Mass spectrometry and comparison with an authentic sample. |
Reductive Amination Route
Problem: Significant formation of 4-methylbenzyl alcohol.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Premature reduction of the aldehyde | Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) instead of a more reactive one like sodium borohydride. Add the reducing agent after allowing the aldehyde and amine to stir together for a period to form the iminium ion. | Minimized formation of 4-methylbenzyl alcohol and an increased yield of the desired amine. |
| Incorrect pH | Buffer the reaction mixture to a pH between 5 and 7. Acetic acid is often used for this purpose. | Optimal conditions for iminium ion formation and subsequent reduction, leading to a higher yield of the target product. |
Table 2: Common Side Products in Reductive Amination
| Side Product | Structure | Formation Pathway | Identification |
| 4-Methylbenzyl alcohol | An alcohol | Reduction of the starting 4-methylbenzaldehyde by the reducing agent. | Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) and comparison with a commercial standard. |
| N,N-bis(4-methylbenzyl)amine | Can form if 4-methylbenzylamine is present as an impurity and undergoes reductive amination with 4-methylbenzaldehyde. | Mass spectrometry and comparison with an authentic sample. |
Experimental Protocols
N-Alkylation of Azetidine with 4-Methylbenzyl Bromide
-
To a solution of azetidine (1.2 equivalents) in acetonitrile (10 mL per gram of azetidine) is added potassium carbonate (2.0 equivalents).
-
The mixture is stirred at room temperature for 15 minutes.
-
4-Methylbenzyl bromide (1.0 equivalent) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 24 hours or until reaction completion is confirmed by TLC or LC-MS.
-
The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Reductive Amination of 4-Methylbenzaldehyde with Azetidine
-
To a solution of 4-methylbenzaldehyde (1.0 equivalent) and azetidine (1.2 equivalents) in dichloromethane (15 mL per gram of aldehyde) is added acetic acid (1.1 equivalents).
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The mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.
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Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise over 15 minutes.
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The reaction is stirred at room temperature for 12-24 hours or until complete consumption of the aldehyde is observed by TLC or LC-MS.
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The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The layers are separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: N-Alkylation reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for reductive amination synthesis.
Technical Support Center: 1-(4-Methylbenzyl)azetidine Synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 1-(4-Methylbenzyl)azetidine. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve reaction failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low to No Product Yield in N-Alkylation Reaction
Question: I am attempting to synthesize this compound by reacting azetidine with 4-methylbenzyl bromide (or chloride), but I am observing very low or no yield of the desired product. What are the possible reasons for this failure?
Answer:
Low or no yield in the N-alkylation of azetidine with a 4-methylbenzyl halide can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Causes and Solutions:
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Poor Quality of Azetidine: Azetidine is a volatile and potentially unstable compound. Ensure it is of high purity and has been stored correctly.
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Recommendation: Use freshly distilled or a recently purchased, high-purity grade of azetidine.
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Insufficient Basicity: The N-alkylation reaction requires a base to neutralize the hydrogen halide formed as a byproduct. If the base is too weak or used in insufficient amounts, the reaction mixture will become acidic, protonating the azetidine and rendering it non-nucleophilic.
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Recommendation: Use at least two equivalents of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). For challenging reactions, a stronger base like potassium hydroxide (KOH) in a suitable solvent might be necessary, though it increases the risk of side reactions.[1]
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Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without solvating the nucleophile (azetidine).
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Recommendation: Use solvents like acetonitrile (MeCN) or dimethylformamide (DMF). Avoid protic solvents like water or alcohols, which can solvate the azetidine and reduce its nucleophilicity.
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Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature may lead to a very slow reaction rate.
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Recommendation: Start the reaction at room temperature and monitor its progress. If the reaction is sluggish, gradually increase the temperature to 40-60 °C.
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Side Reactions: The 4-methylbenzyl halide can undergo elimination reactions, especially in the presence of a strong base or at elevated temperatures. Also, over-alkylation of the product is a possibility, though less common with a secondary amine product.
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Recommendation: Add the 4-methylbenzyl halide slowly to the reaction mixture containing azetidine and the base to maintain a low concentration of the alkylating agent.
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Issue 2: Formation of Significant Impurities
Question: My reaction to synthesize this compound is producing the desired product, but also significant amounts of impurities that are difficult to separate. What are these impurities likely to be and how can I minimize their formation?
Answer:
The formation of impurities is a common issue. Identifying the likely structure of these byproducts is key to adjusting the reaction conditions to suppress their formation.
Likely Impurities and Mitigation Strategies:
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Bis-alkylation Product (Quaternary Ammonium Salt): The product, this compound, is a secondary amine and can be further alkylated by 4-methylbenzyl halide to form a quaternary ammonium salt.
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Mitigation: Use a slight excess of azetidine relative to the 4-methylbenzyl halide. This ensures the alkylating agent is consumed before it can react significantly with the product. A 1.2 to 1.5 molar excess of azetidine is a good starting point.
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Elimination Byproduct (4-Methylstyrene): The 4-methylbenzyl halide can undergo elimination to form 4-methylstyrene, especially with sterically hindered or strong bases at higher temperatures.
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Mitigation: Use a non-hindered, moderately strong base like potassium carbonate. Avoid strong, bulky bases if possible. Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate.
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Hydrolysis Products: If there is water in the reaction mixture, 4-methylbenzyl halide can hydrolyze to 4-methylbenzyl alcohol.
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Mitigation: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) and handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).
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Issue 3: Reaction Stalls or Proceeds Very Slowly in Reductive Amination
Question: I am using a reductive amination approach with 4-methylbenzaldehyde and azetidine, followed by a reducing agent, but the reaction is either stalling or proceeding very slowly. What could be the problem?
Answer:
Reductive amination is a powerful method for forming C-N bonds, but its success is highly dependent on the reaction conditions, particularly the formation of the intermediate iminium ion and the choice of reducing agent.[2]
Potential Causes and Solutions:
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Inefficient Iminium Ion Formation: The first step of reductive amination is the formation of an iminium ion from the aldehyde and the amine. This equilibrium can be unfavorable or slow.
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Recommendation: The reaction is often acid-catalyzed. A small amount of a weak acid, such as acetic acid, can be added to promote iminium ion formation. Be cautious, as too much acid can protonate the azetidine and inhibit the reaction. The optimal pH is typically between 4 and 6. The removal of water formed during this step, for instance by using a Dean-Stark apparatus or molecular sieves, can also drive the equilibrium towards the iminium ion.
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Incorrect Choice of Reducing Agent: The reducing agent must be capable of reducing the iminium ion but not the starting aldehyde.
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Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild enough not to reduce the aldehyde and can be used in a one-pot procedure.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[2] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde before it reacts with the amine and should generally be used in a two-step process where the iminium ion is pre-formed.
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Low Reaction Temperature: The formation of the iminium ion can be slow at low temperatures.
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Recommendation: While the reduction step is often carried out at room temperature or below, the initial iminium formation may benefit from gentle heating (e.g., 40-50 °C) before the addition of the reducing agent.
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Quantitative Data Summary
The following tables provide hypothetical, yet representative, quantitative data for the optimization of the N-alkylation and reductive amination reactions for the synthesis of this compound.
Table 1: Optimization of N-Alkylation Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | MeCN | 25 | 24 | 65 |
| 2 | K₂CO₃ (2.0) | MeCN | 60 | 12 | 85 |
| 3 | Et₃N (2.0) | MeCN | 60 | 12 | 70 |
| 4 | K₂CO₃ (2.0) | DMF | 60 | 12 | 88 |
| 5 | K₂CO₃ (1.5) | MeCN | 60 | 12 | 55 |
Table 2: Optimization of Reductive Amination Reaction Conditions
| Entry | Reducing Agent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | None | CH₂Cl₂ | 25 | 18 | 90 |
| 2 | NaBH(OAc)₃ | Acetic Acid (0.1 eq) | CH₂Cl₂ | 25 | 12 | 95 |
| 3 | NaBH₃CN | Acetic Acid (0.1 eq) | MeOH | 25 | 12 | 92 |
| 4 | NaBH₄ (two-step) | None | MeOH | 0-25 | 16 | 75 |
| 5 | NaBH(OAc)₃ | None | THF | 25 | 18 | 85 |
Experimental Protocols
Protocol 1: N-Alkylation of Azetidine with 4-Methylbenzyl Bromide
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To a stirred solution of azetidine (1.2 mmol) and potassium carbonate (2.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add a solution of 4-methylbenzyl bromide (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise over 30 minutes at room temperature.
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After the addition is complete, heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.
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Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Reductive Amination of 4-Methylbenzaldehyde with Azetidine
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To a stirred solution of 4-methylbenzaldehyde (1.0 mmol) and azetidine (1.2 mmol) in dichloromethane (15 mL) at room temperature, add acetic acid (0.1 mmol).
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Stir the mixture for 1 hour at room temperature to facilitate the formation of the iminium ion.
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Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.
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Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
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Upon completion (typically 10-14 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
The following diagrams illustrate the reaction pathways and troubleshooting logic.
Caption: General N-Alkylation Synthetic Pathway.
Caption: Reductive Amination Synthetic Pathway.
Caption: Troubleshooting Decision-Making Flowchart.
References
Removal of impurities from 1-(4-Methylbenzyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Methylbenzyl)azetidine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Troubleshooting Guide: Purification Issues
Q1: I have synthesized this compound, and the crude product shows multiple spots on the TLC plate. What are the likely impurities?
A1: The impurities in your crude product largely depend on the synthetic route used. Two common methods for preparing this compound are the reductive amination of azetidine with 4-methylbenzaldehyde and the alkylation of azetidine with a 4-methylbenzyl halide.
Potential Impurities from Reductive Amination:
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Unreacted 4-methylbenzaldehyde: A common impurity if the reaction has not gone to completion.
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4-Methylbenzyl alcohol: Formed by the reduction of 4-methylbenzaldehyde by the reducing agent (e.g., sodium borohydride).
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Unreacted Azetidine: A volatile and water-soluble impurity that may be present.
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Over-alkylation products: While less common in reductive amination compared to direct alkylation, it's a possibility.
Potential Impurities from Alkylation:
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Unreacted 4-methylbenzyl halide (bromide or chloride): A common starting material that may persist.
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Unreacted Azetidine: As in the reductive amination route.
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Quaternary ammonium salts: Formed by the over-alkylation of the product. These are typically highly polar and may remain at the baseline of the TLC.
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Dibenzyl ether: Can be formed as a byproduct from the 4-methylbenzyl halide.[1]
Degradation Products:
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Azetidine rings can be susceptible to ring-opening, especially under acidic conditions, which could lead to various amine impurities.
Q2: I'm having trouble purifying this compound using standard silica gel flash chromatography. The product is streaking and not separating well from impurities.
A2: This is a common issue when purifying amines on silica gel. The basic nature of the tertiary amine in this compound leads to strong interactions with the acidic silanol groups on the silica surface, causing poor peak shape and inconsistent elution.
Here are several strategies to overcome this:
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Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%. A typical mobile phase system would be a gradient of ethyl acetate in hexanes with 0.5% triethylamine.
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Use of Amine-Functionalized Silica: This is a more effective but also more expensive option. The stationary phase is chemically modified to be basic, which prevents the unwanted interactions with the amine product, leading to much-improved peak shapes and separation.
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Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase chromatography (C18 silica) can be an effective alternative. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid (TFA) or formic acid. However, be aware that the product will be isolated as a salt if a non-volatile acid modifier is used.
Q3: Can I use a liquid-liquid extraction to purify my crude this compound?
A3: Yes, acid-base extraction is a highly effective and scalable method for purifying amines.[2][3][4][5][6] This technique separates basic compounds from neutral and acidic impurities.
General Protocol:
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Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
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Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral impurities (like 4-methylbenzyl alcohol or dibenzyl ether) and unreacted alkyl halides will remain in the organic layer.
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Separate the aqueous layer.
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Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities (this is called a back-extraction).
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Basify the aqueous layer with a base like sodium hydroxide (NaOH) until it is strongly basic (pH > 12). This will deprotonate the amine, causing it to become water-insoluble.
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Extract the now basic aqueous layer with several portions of a fresh organic solvent.
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Combine the organic layers, dry over an anhydrous salt (like Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified product.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound via reductive amination?
Experimental Protocol: Reductive Amination
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To a solution of azetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-methylbenzaldehyde (1.0-1.2 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
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Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq) portion-wise.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash chromatography or acid-base extraction as described in the troubleshooting guide.
Q2: How can I assess the purity of my this compound sample by 1H NMR?
A2: 1H NMR is an excellent tool for assessing the purity of your sample. You should look for the characteristic peaks of the product and the absence of signals from potential impurities.
Expected 1H NMR Peaks for this compound (in CDCl3, approximate shifts):
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~7.2 ppm (d, 2H): Aromatic protons ortho to the methyl group.
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~7.1 ppm (d, 2H): Aromatic protons meta to the methyl group.
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~3.5 ppm (s, 2H): Benzylic protons (-CH2-Ar).
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~3.2 ppm (t, 4H): Azetidine ring protons (-CH2-N-CH2-).
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~2.3 ppm (s, 3H): Methyl group protons (-CH3).
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~2.1 ppm (quintet, 2H): Azetidine ring C3 proton (-CH2-CH2 -CH2-).
Common Impurity Peaks to Look For:
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~9.9 ppm (s, 1H): Aldehyde proton of unreacted 4-methylbenzaldehyde.
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~4.6 ppm (s, 2H): Benzylic protons of 4-methylbenzyl alcohol.
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Residual solvent peaks (e.g., DCM ~5.3 ppm, Ethyl Acetate ~2.0, 4.1, 1.2 ppm).
Q3: My final product is an oil. Can it be solidified through recrystallization?
A3: Many N-benzylazetidines are oils at room temperature. However, it might be possible to form a solid salt for easier handling and purification. You can attempt to form the hydrochloride or hydrobromide salt by dissolving the purified oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and adding a solution of HCl or HBr in a compatible solvent (e.g., HCl in diethyl ether). If a precipitate forms, it can be collected by filtration and washed with cold solvent.
Data Summary
The following table summarizes the purification methods and their key considerations for this compound.
| Purification Method | Principle | Advantages | Disadvantages | Key Troubleshooting Tip |
| Flash Chromatography (Silica Gel) | Adsorption/desorption based on polarity. | Widely available, good for separating compounds with different polarities. | Poor peak shape and recovery for basic amines due to strong interaction with acidic silica. | Add 0.1-1% triethylamine to the mobile phase. |
| Flash Chromatography (Amine-Functionalized Silica) | Adsorption/desorption on a basic stationary phase. | Excellent peak shape for amines, no need for mobile phase additives. | More expensive than standard silica gel. | Ensure proper column equilibration with the mobile phase. |
| Acid-Base Extraction | Partitioning between immiscible aqueous and organic phases based on the compound's pKa. | Highly effective for separating basic compounds from neutral and acidic impurities, scalable. | Requires handling of acidic and basic solutions, can be labor-intensive for multiple small-scale purifications. | Perform a back-extraction of the initial aqueous acidic layer to remove any trapped neutral impurities. |
| Distillation | Separation based on differences in boiling points. | Can be effective for removing non-volatile impurities. | The product may have a high boiling point requiring vacuum distillation; thermal degradation is a risk. | Use a short-path distillation apparatus under high vacuum to minimize thermal stress. |
| Recrystallization (of a salt) | Precipitation of a pure crystalline solid from a supersaturated solution. | Can yield very high purity material, easy to perform. | The free base is likely an oil; requires successful formation of a stable, crystalline salt. | Screen various acids (HCl, HBr, tartaric acid, etc.) and solvent systems to find conditions for crystallization. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for flash chromatography of this compound.
References
Validation & Comparative
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Fragmentation of 1-(4-Methylbenzyl)azetidine
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed interpretation of the mass fragmentation pattern of 1-(4-Methylbenzyl)azetidine, a substituted azetidine derivative, and compares it with its close structural analog, 1-benzylazetidine. By examining the subtle differences in their fragmentation, we can gain deeper insights into their chemical structures.
Predicted Mass Fragmentation Pattern of this compound
While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles of mass spectrometry. The fragmentation of organic molecules in a mass spectrometer is not a random process; it follows well-defined pathways that favor the formation of stable ions. For this compound, the primary fragmentation events are expected to involve the cleavage of the benzylic bond and the fragmentation of the azetidine ring.
The molecular ion ([M]⁺) of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. The most probable fragmentation pathways are outlined below:
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Benzylic Cleavage: The bond between the benzyl group and the azetidine nitrogen is susceptible to cleavage. This would result in the formation of a stable 4-methylbenzyl cation (tropylium ion rearrangement) at m/z 105 and an azetidine radical. The 4-methylbenzyl cation is resonance-stabilized and is therefore expected to be a prominent peak.
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Azetidine Ring Fragmentation: The four-membered azetidine ring can undergo fragmentation through various pathways. A common fragmentation for cyclic amines is the loss of a hydrogen atom to form the [M-1]⁺ ion. Another possibility is the cleavage of the ring to produce smaller charged fragments.
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Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation pattern for amines. This could lead to the formation of an iminium ion.
Comparative Analysis: this compound vs. 1-Benzylazetidine
To provide a robust comparison, we will analyze the known mass fragmentation pattern of 1-benzylazetidine. A gas chromatography-mass spectrometry (GC-MS) spectrum for 1-benzylazetidine is available in the PubChem database[1].
| Fragment Ion | m/z (1-Benzylazetidine) | Predicted m/z (this compound) | Interpretation |
| [M]⁺ | 147 | 161 | Molecular Ion |
| [M-H]⁺ | 146 | 160 | Loss of a hydrogen atom |
| [C₇H₇]⁺ | 91 | 105 | Benzylic cleavage leading to the tropylium ion (for 1-benzylazetidine) or 4-methyltropylium ion (for this compound) |
| [C₄H₈N]⁺ | 70 | 70 | Fragment corresponding to the azetidin-1-yl cation |
| [C₃H₅]⁺ | 41 | 41 | Further fragmentation of the azetidine ring |
Key Differences and Interpretations:
The most significant difference in the mass spectra of these two compounds is expected to be the mass of the benzyl fragment. For 1-benzylazetidine, benzylic cleavage results in a peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺). In contrast, for this compound, the same cleavage would produce a 4-methyltropylium ion (C₈H₉⁺) at m/z 105. This 14-mass unit difference is a direct consequence of the additional methyl group on the benzene ring and serves as a clear diagnostic marker to differentiate between the two compounds.
The fragmentation pattern of the azetidine ring itself is expected to be largely similar for both molecules, as the substituent on the nitrogen atom has a less direct influence on the ring's fragmentation pathways compared to the benzylic cleavage.
Experimental Protocols
A standardized protocol for analyzing small molecules like this compound by mass spectrometry is crucial for obtaining reproducible and reliable data.
Sample Preparation for Electrospray Ionization (ESI) Mass Spectrometry:
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Dissolution: Dissolve the sample in a suitable volatile organic solvent such as methanol, acetonitrile, or a mixture of these with water. A typical starting concentration is 1 mg/mL.
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Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.
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Additives: If necessary, a small amount of an acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation and enhance ionization in positive ion mode.
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Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.
Electron Ionization (EI) Mass Spectrometry Coupled with Gas Chromatography (GC-MS):
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Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the GC column (e.g., dichloromethane, hexane).
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GC Separation: Inject the sample into the GC system. The separation conditions (e.g., column type, temperature program) should be optimized to achieve good separation from any impurities.
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Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
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Mass Analysis: The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer.
Visualizing Fragmentation Pathways
The fragmentation pathways can be visualized using Graphviz to illustrate the logical relationships between the parent molecule and its fragments.
Caption: Predicted fragmentation of this compound.
Caption: Fragmentation of 1-benzylazetidine.
References
X-ray Crystallography of 1-(4-Methylbenzyl)azetidine Derivatives: A Comparative Guide
A comprehensive comparison of the X-ray crystallographic data for 1-(4-Methylbenzyl)azetidine derivatives is currently not feasible due to the lack of publicly available crystal structures for this specific class of compounds.
Extensive searches of chemical databases and the scientific literature did not yield any publicly accessible crystallographic information files (CIFs) or detailed structural reports for derivatives of this compound. While the synthesis and reactivity of some derivatives, such as 1-(4-methylbenzyl)-3-bromo-3-methylazetidine, have been documented, these studies do not include analysis of their three-dimensional structures through X-ray crystallography.
This guide will, therefore, outline the general principles and methodologies relevant to the X-ray crystallography of azetidine-containing compounds and provide a framework for how such a comparative analysis would be structured, should the data become available in the future.
Hypothetical Data Presentation
If crystallographic data were available for a series of this compound derivatives (e.g., with varying substituents on the azetidine ring), the quantitative data would be summarized in a table similar to the one below for easy comparison.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| Derivative A | C₁₂H₁₆NBr | Orthorhombic | P2₁2₁2₁ | 10.123 | 12.456 | 15.789 | 90 | 90 | 90 | 1993.4 |
| Derivative B | C₁₂H₁₇NO | Monoclinic | P2₁/c | 8.987 | 14.567 | 9.123 | 90 | 105.4 | 90 | 1150.1 |
| Derivative C | C₁₃H₁₇N₃ | Triclinic | P-1 | 7.654 | 8.123 | 10.987 | 85.3 | 78.9 | 92.1 | 660.7 |
Table 1: Hypothetical Crystallographic Data for this compound Derivatives. This table would allow for a direct comparison of the unit cell parameters of different derivatives, providing insights into how substituents affect the crystal packing.
Further tables would be used to compare key intramolecular geometric parameters, such as:
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Azetidine Ring Puckering: Comparison of the puckering amplitude and phase, which describe the conformation of the four-membered ring.
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Bond Lengths and Angles: Comparison of specific bond lengths (e.g., C-N, C-C within the ring) and angles to assess the strain and electronic effects of substituents.
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Torsion Angles: Comparison of torsion angles to define the orientation of the 4-methylbenzyl group and other substituents relative to the azetidine ring.
Experimental Protocols
A crucial component of a crystallographic comparison guide is the detailed methodology. This section would typically include:
Synthesis and Crystallization
The synthesis of each this compound derivative would be described. For example, the synthesis of a hypothetical 3-substituted derivative might proceed as follows:
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N-Alkylation: Reaction of azetidine with 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile) to form this compound.
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Functionalization: Subsequent reaction to introduce a substituent at the 3-position of the azetidine ring.
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Crystallization: Crystals suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents (e.g., ethanol, ethyl acetate, hexane).
X-ray Data Collection and Structure Refinement
The protocol for obtaining and analyzing the crystallographic data would be detailed:
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Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.
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Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a specific X-ray source (e.g., Mo Kα or Cu Kα radiation).
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.
Visualization of Experimental Workflow
The general workflow for X-ray crystallography can be visualized as follows:
Validation of a Synthetic Route to 1-(4-Methylbenzyl)azetidine: A Comparative Guide
This guide provides a comprehensive comparison of two common synthetic routes for the preparation of 1-(4-Methylbenzyl)azetidine, a valuable building block in medicinal chemistry and drug development. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven analysis to aid in the selection of the most appropriate synthetic strategy. The two primary methods evaluated are one-pot reductive amination and direct N-alkylation.
Comparative Analysis of Synthetic Routes
The performance of each synthetic route is summarized below, with data representing typical outcomes based on established chemical literature. This allows for a direct comparison of efficiency, reaction conditions, and product quality.
| Parameter | Route 1: Reductive Amination | Route 2: N-Alkylation |
| Starting Materials | Azetidine, 4-Methylbenzaldehyde | Azetidine, 4-Methylbenzyl chloride |
| Key Reagents | Sodium triacetoxyborohydride | Triethylamine |
| Reaction Time | 12 - 18 hours | 6 - 12 hours |
| Typical Yield | 85 - 95% | 75 - 85% |
| Product Purity (Post-Workup) | >95% | 90 - 95% |
| Scalability | Readily scalable with consistent results. | Scalable, though may require optimization to control side products. |
| Advantages | High selectivity and milder reaction conditions. | Generally faster reaction times and simpler reagents. |
| Disadvantages | Requires a specialized and moisture-sensitive reducing agent. | Potential for quaternization of the azetidine nitrogen (over-alkylation). |
Experimental Protocols
Detailed methodologies for both synthetic routes are provided below.
Route 1: Reductive Amination
This procedure outlines the synthesis of this compound via reductive amination of azetidine with 4-methylbenzaldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Azetidine
-
4-Methylbenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve azetidine (1.0 equivalent) and 4-methylbenzaldehyde (1.05 equivalents) in dichloromethane.
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture over 10 minutes.
-
Continue stirring the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Route 2: N-Alkylation
This protocol describes the direct N-alkylation of azetidine with 4-methylbenzyl chloride in the presence of a non-nucleophilic base.
Materials:
-
Azetidine
-
4-Methylbenzyl chloride
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of azetidine (1.2 equivalents) in acetonitrile, add triethylamine (1.5 equivalents) followed by 4-methylbenzyl chloride (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring for completion by TLC.
-
Remove the solvent in vacuo.
-
Partition the resulting residue between deionized water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to yield the final product.
Product Characterization
The synthesized this compound from either route can be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.21 (d, J = 7.8 Hz, 2H), 7.11 (d, J = 7.8 Hz, 2H), 3.59 (s, 2H), 3.21 (t, J = 7.2 Hz, 4H), 2.33 (s, 3H), 2.06 (p, J = 7.2 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 136.6, 135.7, 129.2, 129.0, 62.9, 54.3, 21.2, 17.9.
Visualized Synthetic Pathways and Workflow
The following diagrams provide a visual representation of the synthetic routes and the logical workflow for this comparative guide.
Caption: Comparison of Reductive Amination and N-Alkylation pathways.
Caption: Workflow for the creation of this comparison guide.
Spectroscopic Data Cross-Reference for 1-(4-Methylbenzyl)azetidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for 1-(4-Methylbenzyl)azetidine. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from the structurally similar compounds 1-benzylazetidine and p-xylene to predict and cross-reference its key spectroscopic features. This approach allows for a robust estimation of the expected spectral characteristics, aiding in the identification and characterization of this compound in a research setting.
Data Presentation
The following tables summarize the expected and observed quantitative data for this compound and its analogues.
Table 1: Predicted ¹H NMR Data for this compound and Comparative Data
| Compound | Aromatic Protons (ppm) | Benzylic Protons (CH₂) (ppm) | Azetidine Protons (CH₂) (ppm) | Methyl Protons (CH₃) (ppm) | Solvent |
| This compound (Predicted) | ~7.1 (d), ~7.2 (d) | ~3.6 | ~3.3 (t), ~2.1 (quintet) | ~2.3 | CDCl₃ |
| 1-Benzylazetidine | 7.2-7.4 (m) | 3.64 | 3.32 (t), 2.11 (quintet) | N/A | CDCl₃ |
| p-Xylene[1][2] | 7.05 (s) | N/A | N/A | 2.30 (s) | CDCl₃ |
Table 2: Predicted ¹³C NMR Data for this compound and Comparative Data
| Compound | Aromatic C-CH₃ (ppm) | Aromatic CH (ppm) | Aromatic C-C (quat.) (ppm) | Benzylic CH₂ (ppm) | Azetidine CH₂ (ppm) | Methyl CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~136 | ~129, ~128 | ~138 | ~63 | ~54, ~18 | ~21 | CDCl₃ |
| 1-Benzylazetidine[3] | N/A | 128.9, 128.1, 126.8 | 139.7 | 63.2 | 54.4, 18.2 | N/A | CDCl₃ |
| p-Xylene[4] | 134.7 | 129.0 | N/A | N/A | N/A | 20.9 | CDCl₃ |
Table 3: Predicted IR Absorption Data for this compound and Comparative Data
| Compound | C-H Aromatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | C-H Aliphatic Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| This compound (Predicted) | ~3000-3100 | ~1600, ~1450 | ~2800-3000 | ~1100-1200 |
| Azetidine (General) | N/A | N/A | ~2850-2960 | ~1130 |
| p-Xylene (General) | ~3020-3080 | ~1615, ~1500 | ~2850-2975 | N/A |
Table 4: Predicted Mass Spectrometry Data for this compound and Comparative Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 161 | 146 (M-CH₃), 105 (tropylium ion), 91 (benzyl cation), 56 (azetidine fragment) |
| 1-Benzylazetidine[3] | 147 | 91 (tropylium ion), 56 (azetidine fragment) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another appropriate deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. The sample is injected into a GC where it is vaporized and separated on a capillary column before entering the mass spectrometer. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or another soft ionization technique may be used.
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) coupled to a suitable ionization source.
-
GC-MS Parameters (Example):
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis and data interpretation of this compound.
References
Safety Operating Guide
Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide
For Immediate Reference: Treat 1-(4-Methylbenzyl)azetidine as a flammable and corrosive hazardous material. Disposal requires adherence to strict safety protocols and use of an approved waste disposal service.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of the parent compound, azetidine, and general best practices for the disposal of flammable and corrosive organic chemicals.[1]
I. Understanding the Hazards
Key Assumed Hazards:
-
Flammability: The compound is likely a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Corrosivity: Assumed to be corrosive and capable of causing severe skin and eye burns.[1]
-
Toxicity: Harmful if swallowed or inhaled.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Wear compatible chemical-resistant gloves. Inspect gloves prior to use. |
| Eye/Face Protection | Use chemical safety goggles and a face shield. |
| Skin and Body Protection | A chemical-resistant apron or full-body suit is required. Ensure complete protection against skin contact. |
| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator. |
III. Spill & Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (such as vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Exposure Response:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
IV. Disposal Protocol
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Workflow:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid potential incompatible reactions.
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
Associated Hazards: "Flammable," "Corrosive," "Toxic"
-
Accumulation Start Date
-
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from ignition sources and incompatible materials.
-
-
Documentation: Maintain a log of the amount of waste generated and the date of accumulation.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup. Provide them with a full chemical name and hazard information.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine
Essential Safety and Handling Guide for 1-(4-Methylbenzyl)azetidine
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the safety data for the parent compound, azetidine, and its derivatives, and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles; Face shield | Essential to protect against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber); Lab coat or chemical-resistant suit | Prevents skin contact which can cause severe burns.[1][3] Contaminated clothing should be removed and washed before reuse.[3][4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used in case of inadequate ventilation or when exposure limits may be exceeded to prevent respiratory irritation.[3][4] |
| Footwear | Chemical-resistant, steel-toe boots or shoes | Provides protection against spills and falling objects.[5] |
Handling and Storage Protocols
Safe handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[3][6]
-
Ignition Sources: This compound is likely flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[1][3] Use non-sparking tools and explosion-proof equipment.[3]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[7]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7]
-
Conditions: Store in a refrigerator/flammables area, under an inert atmosphere if possible.[3]
-
Segregation: Keep away from incompatible materials.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3][8] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][9] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material to soak up the spill.
-
Clean-up: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of the chemical and any contaminated materials at an approved waste disposal plant.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal, emphasizing safety checkpoints.
References
- 1. chemos.de [chemos.de]
- 2. aftermarket.astemo.com [aftermarket.astemo.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. epa.gov [epa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
